molecular formula C20H20N6O3 B2939793 N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide CAS No. 1797224-33-9

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Katalognummer B2939793
CAS-Nummer: 1797224-33-9
Molekulargewicht: 392.419
InChI-Schlüssel: IFKZCWAKWIPUJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, also known as MPMB, is a chemical compound that has gained significant interest in scientific research due to its potential as a therapeutic agent. MPMB has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In

Wissenschaftliche Forschungsanwendungen

Discovery of Histone Deacetylase Inhibitors

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally similar to N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide, was discovered as an orally active histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, demonstrating potential as an anticancer drug through its ability to block cancer cell proliferation, induce histone acetylation, p21 protein expression, cell-cycle arrest, and apoptosis (Zhou et al., 2008).

Nonaqueous Capillary Electrophoresis for Drug Analysis

A study explored nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including compounds structurally similar to the chemical . This method shows promise for quality control in pharmaceuticals (Ye et al., 2012).

PET Agent Development for Parkinson's Disease

Research on synthesizing a potential PET agent, [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease was conducted. This agent, bearing resemblance to the compound of interest, could provide insights into the development of diagnostic tools for neurological conditions (Wang et al., 2017).

Development of Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, aiming for anti-inflammatory and analgesic effects. These compounds, though structurally distinct, highlight the versatile applications of complex organic compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

Exploration of Heterocyclic Compounds

Research focused on synthesizing novel N-cycloalkanes, morpholine, and other heterocyclic compounds incorporating a (thio)pyrimidine moiety. These studies contribute to the diverse field of organic chemistry, underlining the importance of structural variations for potential pharmacological activities (Ho & Suen, 2013).

Biginelli Reaction for Novel Compounds

A one-pot Biginelli synthesis was employed to create novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This method underscores the efficiency of combining multiple reactants to generate compounds with potential biological activity (Bhat et al., 2018).

Eigenschaften

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]-4-pyrimidin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c27-18(15-2-4-17(5-3-15)29-20-22-7-1-8-23-20)24-14-16-6-9-21-19(25-16)26-10-12-28-13-11-26/h1-9H,10-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKZCWAKWIPUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CC(=N2)CNC(=O)C3=CC=C(C=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-morpholinopyrimidin-4-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.